molecular formula C13H15ClN2O2 B6280077 3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride CAS No. 2253630-23-6

3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride

Cat. No.: B6280077
CAS No.: 2253630-23-6
M. Wt: 266.7
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Description

3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

2253630-23-6

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.7

Purity

91

Origin of Product

United States

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